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molecular formula C12H10ClNO3 B8455097 2-Methyl-2-phthalimidopropanoyl chloride

2-Methyl-2-phthalimidopropanoyl chloride

Cat. No. B8455097
M. Wt: 251.66 g/mol
InChI Key: VCYMTIQMZCPMAJ-UHFFFAOYSA-N
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Patent
US06992184B2

Procedure details

Thionyl chloride (750 ml, 10.28 mol) was added to 2-methyl-2-phthalimidopropanoic acid (385 g, 1.65 mol) and the mixture refluxed under nitrogen for 3 hours. Excess thionyl chloride was removed under reduced pressure to yield a solid. The solid was washed with diethyl ether (2×250 ml) to yield the title compound as a white crystalline solid (408.2 g, 98%).
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]([N:11]1[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21])([CH3:10])[C:7](O)=[O:8]>>[CH3:5][C:6]([N:11]1[C:15](=[O:16])[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21])([CH3:10])[C:7]([Cl:3])=[O:8]

Inputs

Step One
Name
Quantity
750 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
385 g
Type
reactant
Smiles
CC(C(=O)O)(C)N1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed under nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid
WASH
Type
WASH
Details
The solid was washed with diethyl ether (2×250 ml)

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)Cl)(C)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 408.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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